6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREUZGULGNDDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloropyrazolo[3,4-b]pyridine-5-carbaldehyde
The initial step involves treating 4,5-dihydropyrazolo[3,4-b]pyridine-6-one with POCl₃ and DMF under reflux to generate the 5-carbaldehyde derivative. This intermediate is critical for subsequent transformations.
Reaction Conditions :
Oxidation of Aldehyde to Nitrile
The aldehyde group is oxidized to a nitrile using hydroxylamine hydrochloride under acidic conditions. This two-step process ensures regioselective nitrile formation without disrupting the chloro substituent at position 6.
Optimized Protocol :
- Oximation : React the carbaldehyde with NH₂OH·HCl in ethanol at 60°C for 6 hours.
- Dehydration : Treat the oxime with acetic anhydride at 120°C for 3 hours.
Multicomponent Cascade Reaction Using AC-SO₃H Catalysis
A novel one-pot strategy leverages sulfonated amorphous carbon (AC-SO₃H) to assemble the pyrazolo[3,4-b]pyridine core while introducing the nitrile group directly.
Reaction Mechanism
Ethyl acetoacetate, malononitrile, and 3-aryl-1-phenylpyrazole-4-carboxaldehyde undergo cyclocondensation in ethanol at room temperature. AC-SO₃H (5 mg per 0.25 mmol substrate) facilitates both Knoevenagel and Michael additions, followed by cyclization.
Key Advantages :
Chlorination at Position 6
Post-cyclization, the intermediate undergoes chlorination using SOCl₂ in dichloromethane.
Chlorination Parameters :
Ring Expansion of Pyrazole Carbonitriles
This method constructs the pyridine ring through a ring-expansion strategy, ideal for scalability.
Starting Material Preparation
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reacts with chloroacetonitrile in dioxane to form a pyrimidinone intermediate.
Synthesis Data :
Cyclization and Nitrile Retention
Heating the pyrimidinone with ammonium acetate in acetic acid induces cyclization. The nitrile group remains intact due to the inert reaction environment.
Critical Parameters :
Direct Cyanation via Nucleophilic Substitution
For substrates pre-functionalized with a leaving group at position 5, cyanation offers a straightforward route.
Substrate Design
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-triflate is prepared using triflic anhydride.
Triflation Conditions :
Palladium-Catalyzed Cyanation
The triflate undergoes palladium-mediated coupling with Zn(CN)₂.
Catalytic System :
Comparative Analysis of Methods
| Method | Key Step | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Vilsmeier-Haack | Aldehyde oxidation | 58% | Moderate | Limited |
| AC-SO₃H Catalysis | Cascade cyclization | 80% | Low | High |
| Ring Expansion | Pyrimidinone cyclization | 75% | High | Moderate |
| Direct Cyanation | Pd-catalyzed coupling | 78% | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
Research indicates that compounds in the pyrazolopyridine family, including 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, may act as inhibitors of various kinases. This property is particularly relevant in cancer research, where kinase inhibitors are crucial for targeted therapies.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific signaling pathways associated with tumor growth. For instance, a study highlighted its potential in targeting the PI3K/Akt pathway, which is often dysregulated in cancer cells .
Biological Applications
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Emerging research points to neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. The ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases .
Material Science
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecular architectures. Its unique structure allows chemists to explore new materials with tailored properties for applications ranging from electronics to pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile primarily involves its interaction with kinase enzymes. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1 summarizes structurally related pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives and their substituent variations:
Key Observations :
- Substituent Position 6: Chlorine substitution enhances reactivity for nucleophilic displacement (e.g., with amines) . Replacement with amino groups (e.g., benzylamino or hexylamino) significantly improves COX-2 selectivity and antimicrobial activity .
- Position 4 : Carbonyl-linked aryl groups (e.g., 4-chlorophenyl) increase melting points and influence π-π stacking interactions in crystal structures .
- Tautomerism: Keto-enol tautomerism is prevalent in oxo-substituted derivatives, affecting hydrogen-bonding networks .
Physicochemical Properties
Biological Activity
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H4ClN3
- Molecular Weight : 153.57 g/mol
- CAS Number : 63725-51-9
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with a chlorine atom and a carbonitrile group, which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit key cell cycle regulators.
-
Mechanisms of Action :
- CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines such as HeLa and MCF7 .
- Induction of Apoptosis : In vitro studies demonstrated that treatment with this compound resulted in significant levels of early and late apoptosis in cancer cells. For instance, one study reported a total apoptosis rate of approximately 42% in HeLa cells treated with related pyrazolo[3,4-b]pyridines .
-
Case Studies :
- A study synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activity. Compounds exhibited varying degrees of potency against different cancer cell lines, with some derivatives showing IC50 values as low as 0.36 µM against CDK2 .
- Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific substitutions at the C3 and C4 positions significantly enhanced their anticancer efficacy .
Data Summary
| Compound Name | Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | Anticancer | HeLa | 0.36 | CDK2 Inhibition |
| Related Derivative A | Induces Apoptosis | MCF7 | 0.50 | CDK9 Inhibition |
| Related Derivative B | Cell Cycle Arrest | HCT116 | 0.45 | Apoptosis Induction |
Synthesis Methods
The synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions starting from readily available pyrazole or pyridine precursors. The introduction of substituents at specific positions is crucial for enhancing biological activity.
General Synthetic Route:
- Formation of Pyrazole Ring : Reacting hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization : Introducing the pyridine moiety through cyclization reactions.
- Chlorination and Nitrilation : Applying chlorination and nitrilation to achieve the final structure.
Q & A
Q. What are common synthetic routes for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile?
The compound is synthesized via multi-component reactions or substitution pathways. For instance, heating 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with excess propylamine at 323 K overnight yields derivatives through nucleophilic aromatic substitution (69% yield) . Alternatively, a catalyst-free grinding method using substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile achieves efficient synthesis, supported by DFT studies to elucidate the four-step mechanism .
Q. How is the compound characterized structurally?
X-ray crystallography confirms planarity of the pyrazolo[3,4-b]pyridine core (r.m.s. deviation = 0.001 Å) and dihedral angles with substituents (e.g., 2.56° with a phenyl ring) . Spectroscopic techniques like FT-IR and NMR validate functional groups and substituent positions. For example, FT-Raman and B3LYP/6-311G calculations align with experimental vibrational spectra .
Advanced Research Questions
Q. What advanced methodologies improve synthesis efficiency and mechanistic understanding?
- Catalyst-free grinding : A solvent-free, one-pot method minimizes waste and enhances yield, with DFT calculations (B3LYP/6-311G) identifying intermediates and transition states .
- DFT and NBO analysis : These studies reveal charge distribution, hyperconjugative interactions (e.g., LP(N) → σ*(C-Cl)), and nucleophilic attack sites (e.g., C7 in derivatives) .
Q. How do structural modifications influence biological activity and target binding?
- Substituent effects : The cyano group at C5 enhances electron-withdrawing properties, improving binding affinity to kinases like CDK5 (IC50 = 0.41 μM). Chlorine at C6 stabilizes interactions via hydrophobic pockets .
- Docking studies : 3,6-Diamino-4-phenyl derivatives form hydrogen bonds with Asp133 and Val135 in kinase targets, critical for inhibitory activity .
Q. What computational insights exist for reactivity and nonlinear optical (NLO) properties?
- CAM-B3LYP/6-311++G(d,p) : Predicts electronic absorption spectra in solvents (methanol, cyclohexane) with <5 nm deviation from experimental data .
- NLO properties : High hyperpolarizability (β = 1.32 × 10⁻³⁰ esu) in derivatives suggests potential in optoelectronics, driven by charge transfer between benzofuran and pyrazolopyridine moieties .
Q. What pharmacokinetic properties are predicted for this compound class?
Pyrazolo[3,4-b]pyridine derivatives exhibit favorable Lipinski parameters (MLogP ≈ 4.15, TPSA < 80 Ų) and blood-brain barrier penetration (Boiled-Egg model), with moderate P-glycoprotein substrate activity .
Q. How do crystallization conditions affect supramolecular interactions?
Centrosymmetric dimers form via N–H⋯O hydrogen bonds (R₂²(12) motifs), while π-π stacking (3.57 Å) between phenyl and pyrazole rings stabilizes the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
